
7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with methyl and phenyl substitutions, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylacetic acid with 4-methylphenol in the presence of a strong acid catalyst, such as sulfuric acid, to form the chromene ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromene ring can be reduced to form dihydrochromene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of 7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-one.
Reduction: Formation of 7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromane.
Substitution: Formation of various substituted chromenes depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines.
相似化合物的比较
Similar Compounds
- 7-methyl-2-phenyl-3,4-dihydro-2H-chromen-6-ol
- 7-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-chromen-6-ol
- 7-methyl-2-(2,4-dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol
Uniqueness
The unique substitution pattern of 7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol, particularly the presence of both methyl and phenyl groups, may contribute to its distinct chemical reactivity and biological activity
属性
分子式 |
C17H18O2 |
|---|---|
分子量 |
254.32 g/mol |
IUPAC 名称 |
7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C17H18O2/c1-11-5-3-4-6-14(11)16-8-7-13-10-15(18)12(2)9-17(13)19-16/h3-6,9-10,16,18H,7-8H2,1-2H3 |
InChI 键 |
IICKRYCSTUWRRA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2CCC3=C(O2)C=C(C(=C3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




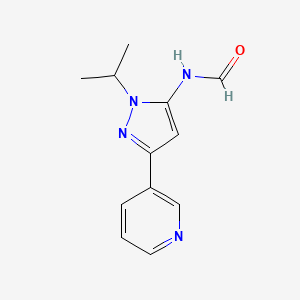

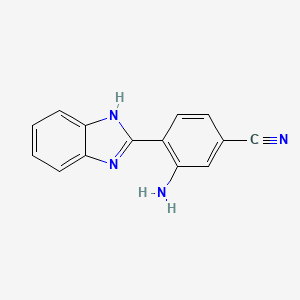
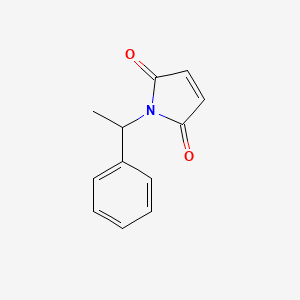
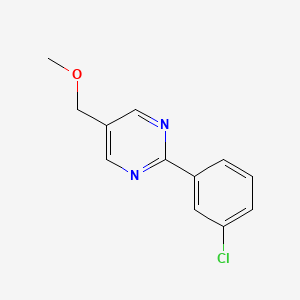
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)
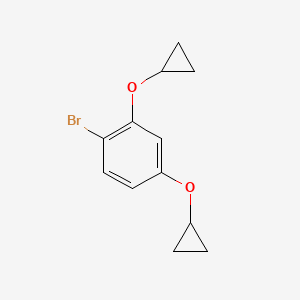
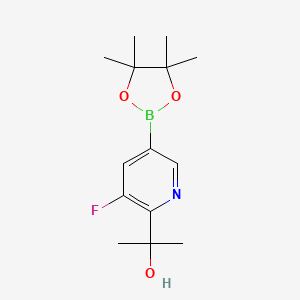

![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)

![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)
